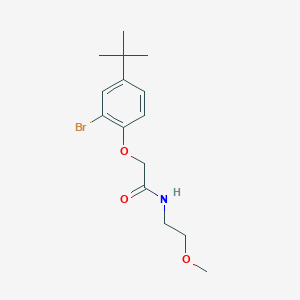![molecular formula C16H23ClN2O3S B296293 N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296293.png)
N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CBM-581, and it belongs to the class of sulfonamide derivatives. CBM-581 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用機序
The exact mechanism of action of CBM-581 is not fully understood. However, it is believed that CBM-581 exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, CBM-581 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CBM-581 has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CBM-581 has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CBM-581 can reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. CBM-581 has also been found to reduce pain and increase pain threshold in animal models of pain. Additionally, CBM-581 has been found to reduce the frequency and severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
CBM-581 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. CBM-581 has also been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective compound for research purposes. However, CBM-581 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, CBM-581 has not been extensively studied in human clinical trials, which limits its potential for clinical use.
将来の方向性
There are several future directions for the research on CBM-581. One potential direction is to investigate the potential use of CBM-581 in the treatment of cancer. Studies have shown that CBM-581 can inhibit the proliferation of cancer cells, and further research is needed to determine its potential as an anticancer agent. Another potential direction is to investigate the effects of CBM-581 on the immune system. CBM-581 has been found to exhibit potent anti-inflammatory effects, and further research is needed to determine its effects on immune cell function. Additionally, future research could investigate the potential use of CBM-581 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Overall, CBM-581 is a promising compound with potential therapeutic properties that warrant further investigation.
合成法
The synthesis of CBM-581 involves the reaction between 2-chlorobenzylamine and cyclohexyl(methylsulfonyl)amine in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
CBM-581 has been extensively studied for its potential therapeutic properties. Studies have shown that CBM-581 exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. CBM-581 has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the proliferation of cancer cells.
特性
分子式 |
C16H23ClN2O3S |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(14-8-3-2-4-9-14)12-16(20)18-11-13-7-5-6-10-15(13)17/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,18,20) |
InChIキー |
FRWIZIXUSPIEON-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2CCCCC2 |
正規SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)